Mutaaspergillic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

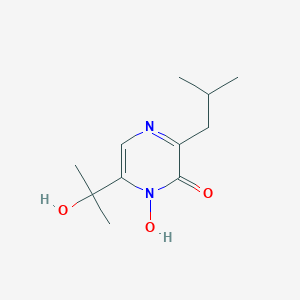

Mutaaspergillic acid is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Mutaaspergillic acid exhibits notable anticancer properties. In a study evaluating its cytotoxic effects against various cancer cell lines, it demonstrated potent activity against colorectal carcinoma (HCT-116) with an IC50 value of 1.5 µg/mL. Other tested cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), showed moderate activity with IC50 values ranging from 10 to 35 µg/mL .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.5 |

| MCF-7 | 10-35 |

| HepG2 | ≥50 |

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various pathogens. Its hydroxamic acid structure contributes to its ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics amid rising antimicrobial resistance .

Pest Control

The compound has shown promise as a natural pesticide due to its antifungal properties. Research indicates that this compound can inhibit the growth of specific plant pathogens, thereby enhancing crop protection without the adverse effects associated with synthetic pesticides .

Table 2: Antifungal Activity of this compound Against Plant Pathogens

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Fusarium oxysporum | 15 |

| Botrytis cinerea | 12 |

| Rhizoctonia solani | 10 |

Enzyme Production

This compound is involved in the production of enzymes through fermentation processes using Aspergillus species. These enzymes have applications in food processing, biofuel production, and waste management .

Bioremediation

The compound's ability to chelate metal ions suggests its potential use in bioremediation strategies aimed at detoxifying heavy metal-contaminated environments .

Case Study 1: Anticancer Research

A study conducted on the antiproliferative effects of this compound revealed its selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for future cancer treatments .

Case Study 2: Agricultural Field Trials

Field trials assessing the efficacy of this compound as a biopesticide showed significant reductions in fungal infections in crops, leading to improved yield and quality of produce compared to untreated controls .

Análisis De Reacciones Químicas

Bromination and Formation of 2,5-Diketopiperazine

Mutaaspergillic acid undergoes bromination to form a monobromo intermediate (C₁₁H₁₇BrN₂O₃, m.p. 113°C), which is subsequently converted into a 2,5-diketopiperazine compound (C₁₁H₂₀N₂O₂) . This reaction pathway confirms the presence of reactive sites susceptible to electrophilic substitution.

Acid Hydrolysis to Amino Acids

Hydrolysis of the 2,5-diketopiperazine derivative (V) with concentrated hydrochloric acid yields leucine and valine , confirming the presence of isobutyl and isopropyl side chains in this compound’s structure .

| Hydrolysis Conditions | Products | Structural Implications |

|---|---|---|

| 6M HCl, reflux | Leucine, Valine | Side chains: isobutyl (C₄H₉), isopropyl (C₃H₇) |

Acetylation of Hydroxyl Groups

The compound contains one hydroxyl group, as evidenced by its conversion to a monoacetyl derivative (m.p. 111°C) upon reaction with acetic anhydride . This reaction highlights the nucleophilic character of the hydroxyl group.

| Reaction | Reagents | Product |

|---|---|---|

| Acetylation | Acetic anhydride | Monoacetyl derivative |

Metal Complexation

This compound forms stable complexes with metals, including a distinctive emerald-green cupric salt (m.p. 231°C) and a positive ferric chloride test, indicative of hydroxamic acid’s ability to chelate metal ions .

| Metal Salt Formation | Observations | Significance |

|---|---|---|

| Cu²⁺ complex | Emerald green color, m.p. 231°C | Confirms N-hydroxy group |

| Fe³⁺ complex | Positive FeCl₃ reaction (color change) | Supports hydroxamate structure |

Spectroscopic and Analytical Data

Key analytical findings underpinning its reactivity include:

-

UV-Vis Spectra : Absorption maxima at 242 nm (ε = 5,140) and 335 nm (ε = 8,571) in methanol, consistent with conjugated π-systems in hydroxamic acids .

-

Infrared Spectroscopy : A C–O stretching band at 1,120 cm⁻¹, characteristic of tertiary alcohol branching near the hydroxamate group .

-

Elemental Analysis : Found C 57.67%, H 8.44%, N 12.25%, O 21.64% (matches C₁₁H₁₈N₂O₃) .

Propiedades

Número CAS |

15272-17-0 |

|---|---|

Fórmula molecular |

C11H18N2O3 |

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

1-hydroxy-6-(2-hydroxypropan-2-yl)-3-(2-methylpropyl)pyrazin-2-one |

InChI |

InChI=1S/C11H18N2O3/c1-7(2)5-8-10(14)13(16)9(6-12-8)11(3,4)15/h6-7,15-16H,5H2,1-4H3 |

Clave InChI |

LLLBVGMYOBFXHJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |

SMILES canónico |

CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |

Key on ui other cas no. |

15272-17-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.